Product packaging for Metazosulfuron(Cat. No.:CAS No. 868680-84-6)

Metazosulfuron

Cat. No.: B154211
CAS No.: 868680-84-6
M. Wt: 475.9 g/mol
InChI Key: IXWKBUKANTXHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Sulfonylurea Herbicides in Modern Agriculture

Sulfonylurea herbicides are a major class of herbicides used globally in agriculture. nih.gov They are known for their high efficacy at low application rates, broad-spectrum weed control, and favorable safety profiles for mammals due to their specific mode of action. usda.govineosopen.org These herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govpomais.com This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but it is not present in animals, which accounts for their low mammalian toxicity. nih.govpomais.com

The development of sulfonylurea herbicides in the late 20th century revolutionized weed control, offering a more targeted approach compared to older, broader-spectrum chemicals. However, the extensive use of these herbicides has led to the evolution of herbicide-resistant weeds, a significant challenge in modern agriculture. nih.govresearchgate.net This has necessitated the continuous development of new sulfonylurea compounds with improved efficacy against resistant biotypes.

Historical Overview of Metazosulfuron Discovery and Development

This compound was discovered and developed by Nissan Chemical Industries, Ltd. nih.govresearchgate.netnih.gov The research was driven by the need for a new herbicide that could effectively control a wide range of weeds in paddy fields, including those that had developed resistance to existing sulfonylurea herbicides. nih.gov

The development process involved the synthesis and evaluation of numerous pyrazole (B372694) sulfonylurea derivatives. nih.gov Researchers at Nissan Chemical re-evaluated their existing library of sulfonylurea compounds, focusing on rice selectivity and efficacy against resistant weeds. nih.gov This led to the identification of a lead compound which, through further chemical modifications, resulted in the discovery of this compound. nih.gov The key to its enhanced performance was found to be the introduction of a dioxazine ring at the 4-position of the pyrazole ring. nih.gov

This compound was first registered and launched in Japan in 2013 under the trade name Altair®. nih.govresearchgate.netjst.go.jp Its registration has since expanded to other countries, including South Korea and China as of 2016. nih.govresearchgate.netnih.gov More recently, in May 2025, Insecticides (India) Ltd. (IIL) launched Altair in India, to be exclusively marketed by them. krishakjagat.orgfertilizerdaily.com

Role of this compound in Contemporary Weed Management Paradigms

This compound plays a crucial role in modern integrated weed management (IWM) programs, particularly for rice cultivation. researchgate.net Its effectiveness against a broad spectrum of weeds, including difficult-to-control species and sulfonylurea-resistant biotypes, makes it a valuable tool for farmers. nih.govresearchgate.netkrishakjagat.org

One of the key advantages of this compound is its ability to control problematic weeds such as Echinochloa spp. (barnyard grass), as well as various annual and perennial broadleaf and sedge weeds. researchgate.netkrishakjagat.org It has demonstrated excellent efficacy against weeds that have developed resistance to other ALS-inhibiting herbicides. nih.govresearchgate.net This is attributed to its unique interaction with the ALS enzyme, which differs from that of some other sulfonylureas. nih.gov

This compound is effective as a soil-applied, pre-emergent herbicide, forming a protective barrier that prevents weed emergence for an extended period, which is critical during the early growth stages of the crop. krishakjagat.orgfertilizerdaily.comcambridge.org Its selectivity for rice ensures that the crop is not harmed while the weeds are controlled. nih.govresearchgate.net The development of this compound is a clear example of the chemical industry's response to the dynamic challenges of weed management, providing farmers with new solutions to maintain crop yields and manage herbicide resistance. croplife.org.au

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea bcpcpesticidecompendium.org
CAS Name 3-chloro-4-(5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl)-N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-1H-pyrazole-5-sulfonamide herts.ac.uk
CAS Registry Number 868680-84-6 bcpcpesticidecompendium.orgherts.ac.ukaccustandard.com
Molecular Formula C15H18ClN7O7S bcpcpesticidecompendium.org
Molecular Mass 475.86 herts.ac.uk
Physical State White solid herts.ac.ukhpc-j.co.jp
Melting Point 185 °C fujifilm.com
Solubility Soluble in acetone (B3395972); practically insoluble in water and ethanol (B145695) fujifilm.com
Mode of Action Acetolactate synthase (ALS) inhibitor herts.ac.uknih.gov
Herbicide Resistance Class (HRAC/WSSA) B/2 herts.ac.uk

Weeds Controlled by this compound

This compound provides broad-spectrum control of a variety of weeds in paddy fields.

Weed TypeSpecies
Grasses Echinochloa crus-galli (Barnyard Grass) krishakjagat.orgfertilizerdaily.com, Echinochloa oryzicola nih.gov
Sedges Cyperus species krishakjagat.orgfertilizerdaily.com, Eleocharis kuroguwai nih.gov, Schoenoplectus juncoides (Sulfonylurea-resistant biotypes also controlled) nih.govresearchgate.net
Broadleaf Weeds Ammania species krishakjagat.orgfertilizerdaily.com, Monochoria vaginalis (Sulfonylurea-resistant biotypes also controlled) nih.govresearchgate.net, Sagittaria trifolia (Sulfonylurea-resistant biotypes also controlled) nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18ClN7O7S B154211 Metazosulfuron CAS No. 868680-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-chloro-2-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-3-yl]sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN7O7S/c1-7-6-29-21-12(30-7)10-11(16)20-23(2)13(10)31(25,26)22-15(24)19-14-17-8(27-3)5-9(18-14)28-4/h5,7H,6H2,1-4H3,(H2,17,18,19,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWKBUKANTXHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868680-84-6
Record name Metazosulfuron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868680846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAZOSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYS2WZ5UBD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structural Elucidation Studies

Synthetic Pathways to Metazosulfuron and its Precursors

The synthesis of this compound is built upon the foundation of pyrazolesulfonylurea chemistry. nih.gov Researchers re-evaluated their existing library of sulfonylurea compounds, identifying a pyrazole-5-sulfonylurea derivative (compound 1) as a promising lead due to its notable herbicidal activity and moderate rice selectivity. nih.gov This led to a focused investigation into the synthesis of new derivatives with modified pyrazole (B372694) rings. nih.gov

A key innovation in the development of this compound was the creation of new methods to synthesize dioxazine derivatives. nih.gov The introduction of a dioxazine ring to the pyrazole moiety was found to be highly effective for a variety of weeds. nih.gov Researchers successfully synthesized various dioxazine compounds as precursors for the final herbicide structure. nih.govresearchgate.net This strategic focus on the dioxazine component was a critical step in optimizing the molecule's herbicidal profile. nih.gov

The synthesis of the crucial dioxazine ring was accomplished through specific chemical reactions. nih.gov Researchers utilized halocyclization and dehydration reactions to create the desired dioxazine compounds. nih.gov A dehydration reaction is a chemical process that involves the removal of a water molecule from the reacting molecule. wikipedia.orgbyjus.com In the context of this compound's synthesis, these reactions enabled the formation of the heterocyclic dioxazine structure which was then attached to the pyrazole core. nih.gov The successful application of these reactions was instrumental in producing the novel chemical architecture of this compound. nih.gov

Development of Novel Dioxazine Derivatives Synthesis Methodologies

Structure-Activity Relationship (SAR) Investigations

The optimization of this compound was heavily guided by structure-activity relationship (SAR) studies. nih.gov SAR investigations explore how the chemical structure of a compound influences its biological activity. nih.govfrontiersin.org

Researchers hypothesized that the substituents on the pyrazole ring were crucial for herbicidal activity, particularly against sulfonylurea-resistant weeds. nih.gov To test this, they synthesized and evaluated various sulfonylurea compounds with different substituents on the pyrazole ring. nih.gov

The investigation revealed significant differences in activity based on the heterocyclic moiety at the 4-position of the pyrazole ring. nih.gov For instance, a compound with an isoxazoline (B3343090) moiety showed good selectivity, while the introduction of a dioxazine ring led to a compound that was highly effective against a broader spectrum of weeds compared to the initial lead compound. nih.gov This confirmed the profound impact of the pyrazole ring's substituents on the herbicide's performance. nih.gov

Further evaluation of the dioxazinyl pyrazolesulfonylurea chemistry ultimately led to the discovery of this compound. nih.gov By systematically modifying the structure and assessing the pre-emergence herbicidal activities, the chemical structure was optimized for enhanced efficacy. nih.gov The data from these evaluations demonstrated the superior performance of the final this compound structure. nih.gov

The following table, derived from research findings, illustrates the pre-emergence herbicidal activities of various pyrazolesulfonylurea derivatives, highlighting the process of structural optimization that led to this compound. nih.gov

Table 1: Pre-emergence Herbicidal Activities of Pyrazolesulfonylurea Derivatives

Compound Heterocycle Moiety Herbicidal Activity against Various Weeds
Compound 1 (Lead) - Good herbicidal activity, moderate rice selectivity
Compound 2 Isoxazoline Good selectivity
Compound 3 Dioxazine Highly effective for various weeds

| This compound | Optimized Dioxazine | Excellent efficacy on sulfonylurea-resistant weeds |

This table is based on descriptive findings in the source material. nih.gov

This systematic approach of synthesizing novel derivatives and conducting detailed SAR investigations was fundamental to the development of this compound as a highly effective herbicide. nih.gov

Molecular Mechanism of Herbicidal Action

Inhibition of Acetolactate Synthase (ALS) as the Primary Target Site

The primary mode of action for Metazosulfuron, like other sulfonylurea herbicides, is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). researchgate.netnih.govnih.govineosopen.org This enzyme is pivotal as it catalyzes the first committed step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. wikipedia.orgnih.gov The ALS enzyme is located within the chloroplasts, the site of photosynthesis and amino acid synthesis. mdpi.com By specifically targeting ALS, this compound initiates a cascade of events that culminates in the cessation of plant growth and eventual death. nih.govplantprotection.pl

Biochemical Characterization of ALS Inhibition Kinetics

This two-step process can be represented as: E + I ⇌ E-I → E*I

This behavior results in two distinct inhibition constants: an initial inhibition constant (Ki) and a much lower final, steady-state inhibition constant (Ki*). For example, studies on the sulfonylurea herbicide sulfometuron (B1207853) methyl demonstrated an initial Ki of approximately 660 nM, which transitioned to a final steady-state Ki of about 65 nM. researchgate.netnih.gov Similarly, chlorsulfuron (B1668881) was found to have an initial apparent Ki of 68 nM and a final steady-state dissociation constant of 3 nM. nih.gov This slow-binding characteristic, leading to a very stable and tightly-bound final complex, is believed to contribute significantly to the high efficacy of sulfonylurea herbicides. nih.govcapes.gov.br The inhibition by sulfonylureas like chlorsulfuron has been shown to be noncompetitive with respect to the enzyme's substrate, pyruvate. nih.gov The inhibitor binds to a site on the enzyme that blocks the substrate's access to the active site. nih.gov

Comparative Analysis of ALS Inhibition in Susceptible and Resistant Biotypes (e.g., S. trifolia)

A key feature of this compound is its effectiveness against certain weed biotypes that have developed resistance to other sulfonylurea (SU) herbicides. researchgate.netnih.gov Resistance in weeds often arises from mutations in the ALS gene, which alter the enzyme's structure and reduce the binding affinity of the herbicide.

However, research on this compound has demonstrated its unique ability to overcome this common resistance mechanism in specific weeds. A study directly compared the inhibition of ALS extracted from both sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of Sagittaria trifolia (arrowhead). The results showed that while the herbicide pyrazosulfuron-ethyl (B166691) had significantly lower inhibitory action on the ALS from the resistant (SU-R) biotype, this compound exhibited a similar percentage of ALS inhibition against both the susceptible and resistant biotypes. nih.gov This indicates that this compound can effectively bind to and inhibit the altered ALS enzyme present in the resistant S. trifolia biotype.

Table 1: Comparative ALS Inhibition in Sagittaria trifolia Biotypes

HerbicideBiotype% ALS Inhibition
This compound SU-Susceptible (SU-S)~80%
SU-Resistant (SU-R)~80%
Pyrazosulfuron-ethyl SU-Susceptible (SU-S)~80%
SU-Resistant (SU-R)~20%
Data derived from graphical representations in scientific literature. nih.gov

Downstream Physiological and Biochemical Disruptions

The inhibition of ALS by this compound triggers a series of downstream effects that disrupt plant physiology and cellular integrity, leading to the herbicidal outcome.

Impact on Branched-Chain Amino Acid Biosynthesis in Plants

The direct and most immediate consequence of ALS inhibition is the cessation of the synthesis of valine, leucine, and isoleucine. nih.govmdpi.complantprotection.pl These branched-chain amino acids are essential for the production of proteins and are precursors for various secondary metabolites crucial for normal plant growth and development. mdpi.com

Table 2: Effect of ALS Inhibition on Plant Biosynthesis

ProcessStatus after this compound ApplicationConsequence
ALS Enzyme Activity InhibitedThe catalytic function of the enzyme is blocked.
Branched-Chain Amino Acid Synthesis HaltedDepletion of valine, leucine, and isoleucine pools. nih.govplantprotection.pl
Protein Synthesis ArrestedLack of essential amino acids prevents the formation of new proteins. ineosopen.org
Cell Division & Growth CeasedHalts the development of new tissues, including roots and shoots. plantprotection.plgoogle.com

Cellular and Subcellular Responses to ALS Inhibition

Visible symptoms such as chlorosis (yellowing) and necrosis (tissue death), often appearing first at the plant's growing points, are outward signs of these internal disruptions. plantprotection.pl At the subcellular level, significant stress is placed on organelles. Stress conditions, including chemical treatments, can lead to dramatic remodeling of the endoplasmic reticulum, the organelle responsible for protein and lipid synthesis. nih.gov

Furthermore, plant cells may activate autophagy, a cellular recycling process, in an attempt to survive the nutrient-limited conditions caused by the herbicide. nih.gov Autophagy involves the engulfment and degradation of cellular components, such as damaged organelles or protein aggregates, to remobilize nutrients. nih.govnih.gov Studies on sulfonylurea herbicides have shown that they can induce autophagy as a response to the BCAA starvation. nih.gov Other stress-induced subcellular changes observed in plants include alterations in the shape and size of mitochondria and the formation of dynamic tubular extensions from organelles like plastids (stromules) and peroxisomes (peroxules), which are involved in stress signaling and response. mdpi.compagepressjournals.org

Herbicide Selectivity in Crop Weed Systems

Biochemical Basis of Differential Herbicide Action in Target Weeds vs. Crop Plants (e.g., rice)

The selectivity of the sulfonylurea herbicide Metazosulfuron, which allows it to control weeds in rice paddies with good crop safety, is primarily based on the differential metabolic capacity between the crop plant and the target weeds. scielo.br While both rice and susceptible weeds possess the herbicide's target site, the acetolactate synthase (ALS) enzyme, rice plants have robust enzymatic systems that rapidly detoxify the herbicide molecule, rendering it non-phytotoxic. scielo.brresearchgate.net Weeds, lacking this rapid metabolic defense, succumb to the herbicide's effects. scielo.br

Enzymatic Detoxification Pathways in Crop Plants

The primary mechanism for detoxifying sulfonylurea herbicides in tolerant crops like rice involves enzymatic action, principally through two major enzyme families: Cytochrome P450 monooxygenases (P450s) and Glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for Phase I metabolism, where they catalyze oxidation reactions. uwa.edu.au In rice, specific P450 genes are responsible for conferring tolerance to sulfonylurea herbicides. For instance, the gene CYP81A6 is known to be a key factor in the detoxification of the sulfonylurea herbicide metsulfuron-methyl (B1676535). nih.govnih.gov This enzyme system hydroxylates the herbicide molecule, which is the initial step in its detoxification. nih.gov Knockout mutants of the CYP81A6 gene show high susceptibility to these herbicides, confirming the enzyme's critical role. nih.gov The expression of these P450 enzymes can be induced by the presence of the herbicide or its metabolites, enhancing the plant's defensive response. nih.govmdpi.com It is proposed that a metabolite of the herbicide, rather than the parent compound itself, may be responsible for inducing the expression of the CYP81A6 gene. nih.gov

Glutathione S-transferases (GSTs): Following initial modification by P450s, or in some cases acting directly on the herbicide, GSTs catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione. scielo.br This is a Phase II detoxification reaction. scielo.br This conjugation process increases the water solubility of the herbicide and renders it non-toxic. scielo.br Studies on the related herbicide metsulfuron (B56326) have shown that rice GST enzymes, such as OsJGSTU4, likely play a significant role in its detoxification through this conjugation mechanism. scielo.br Safeners, chemical agents used to protect crops from herbicide injury, often function by inducing the activity of both GSTs and P450s in the crop plant, but not in the weed species. mdpi.com

Metabolic Conjugation Mechanisms and Metabolite Identification

Metabolic conjugation is a critical step (Phase II) that follows the initial enzymatic breakdown of the herbicide. This process involves linking the herbicide or its initial metabolites to endogenous molecules, such as sugars or amino acids, to further detoxify them and prepare them for sequestration within the plant cell, often in the vacuole. scielo.br

For sulfonylurea herbicides, a common metabolic pathway in tolerant plants like rice is O-demethylation followed by glucose conjugation. cambridge.org This process is a key determinant of selectivity. For example, with the herbicide fenquinotrione, its safety in rice is attributed to a potent demethylating metabolism followed by conjugation with glucose. cambridge.org Similarly, the degradation of the sulfonylurea bensulfuron-methyl (B33747) can result in metabolites like pyrimidine (B1678525) amine. cabidigitallibrary.org While specific metabolite identification for this compound in public literature is limited, the established pathways for other sulfonylureas in rice provide a clear model for its detoxification. The rapid metabolism in rice, with a reported half-life of just 4–6 hours for bensulfuron-methyl, is a major reason for crop selectivity. cabidigitallibrary.org

Factors Influencing Efficacy and Selectivity in Varying Agronomic Contexts

The performance of this compound is not static and can be influenced by a range of agronomic and environmental factors. agriculturistmusa.commdpi.com These factors can affect the herbicide's efficacy against target weeds and its selectivity towards the crop. scielo.br

Key factors include:

Temperature: Temperature significantly impacts the physiological processes of both crops and weeds, which in turn affects herbicide absorption, translocation, and metabolism. revistacultivar.com Optimal temperatures for herbicide action are generally between 10–25°C. mdpi.com At low temperatures (below 15°C), plant metabolic activity slows, potentially reducing the rate of herbicide detoxification in rice and the rate of translocation to the target site in weeds. revistacultivar.com Conversely, high temperatures can also affect efficacy. In one study, the control of the weed Echinochloa oryzicola was significantly reduced at a high temperature of 27.5°C. researchgate.net

Application Timing and Crop Stage: The growth stage of both the crop and the weed at the time of application is critical. researchgate.netwiserpub.com Younger plants may be more susceptible to herbicides due to less developed cuticles and metabolic systems. wiserpub.com The selectivity of this compound in rice can be influenced by the timing of application relative to transplanting. For example, studies have shown that certain rice varieties exhibit good recovery from phytotoxicity when herbicides are applied at earlier growth stages, but show significant growth inhibition when applied later. researchgate.net

Plant Morphology: Physical characteristics of the plant, such as leaf orientation, the waxiness of the cuticle, and the density of leaf hairs, can influence the retention and absorption of a foliar-applied herbicide. agriculturistmusa.comresearchgate.net

The following tables provide research data illustrating how these factors can influence herbicide performance.

Table 1: Effect of Temperature on Weed Control Efficacy

This table shows the control efficacy of a paddy herbicide on different weed species under varying temperature conditions. Note the significant drop in control for Echinochloa oryzicola at higher temperatures.

Weed SpeciesTemperature (°C)Control Efficacy (%)Data Source
Monochoria vaginalisNot Specified>90% researchgate.net
Scirpus juncoidesNot Specified>90% researchgate.net
Echinochloa oryzicolaNot Specified>90% researchgate.net
Echinochloa oryzicola27.540% researchgate.net
Annual Weeds (except E. oryzicola)Not Specified>90% researchgate.net

Table 2: Impact of P450 Inhibitor on Nicosulfuron Resistance

This table demonstrates the principle of metabolic resistance. Pre-treatment with a P450 inhibitor (Malathion) significantly reduces the resistance of the weed population (HW-01) to the sulfonylurea herbicide Nicosulfuron, indicating that P450 enzymes are responsible for the resistance.

PopulationHerbicide TreatmentGR₅₀ (g ha⁻¹)Resistance Index (RI)Data Source
ST-1 (Susceptible)Nicosulfuron3.7- nih.gov
HW-01 (Resistant)Nicosulfuron19.25.2 nih.gov
HW-01 (Resistant)Malathion + Nicosulfuron4.31.2 nih.gov

Weed Resistance Dynamics and Metazosulfuron

Evolutionary Trajectories of Herbicide Resistance in Weed Populations

The evolution of herbicide resistance in weeds is a direct consequence of natural selection. nih.govfertilizerdaily.com Within any large weed population, individual plants may possess naturally occurring genetic traits that allow them to survive a herbicide application that would be lethal to the majority of the population. koreascience.krwssa.net Repeated use of the same herbicide or herbicides with the same mode of action selects for these resistant individuals, which then reproduce and pass on the resistance traits, leading to a resistant-dominant population over time. fertilizerdaily.comkoreascience.kr This evolutionary process has been observed across numerous weed species and herbicide classes worldwide. corteva.com

Mechanisms of Target-Site Resistance

Target-site resistance (TSR) is a primary mechanism through which weeds withstand herbicide effects. krishakjagat.orgherts.ac.uk It typically involves genetic mutations that alter the herbicide's target protein, preventing the herbicide molecule from binding effectively. nih.govj-tropical-crops.com Metazosulfuron, like other sulfonylurea herbicides, functions by inhibiting acetolactate synthase (ALS), a crucial enzyme in the biosynthesis pathway of branched-chain amino acids. nih.govmankindag.com

TSR to ALS inhibitors most often arises from single nucleotide polymorphisms (SNPs) in the ALS gene. nih.govnih.gov These point mutations result in an amino acid substitution in the enzyme, which can dramatically reduce the binding affinity of the herbicide without significantly impairing the enzyme's normal function. google.comz-i-k-r.ru Several specific amino acid substitutions at conserved positions within the ALS enzyme (such as Pro-197, Asp-376, and Trp-574) are known to confer high levels of resistance to various ALS-inhibiting herbicides. nih.govz-i-k-r.ruresearchgate.netgoogle.com Less commonly, TSR can also result from the overexpression of the target enzyme due to gene amplification, where the plant produces so much of the target protein that the standard herbicide dose cannot inhibit it all. nih.govj-tropical-crops.com TSR is often characterized by a high level of resistance to a specific herbicide or chemical family. nih.gov

Non-Target-Site Resistance (NTSR) Mechanisms and Cross-Resistance Implications

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. herts.ac.ukj-tropical-crops.com These are generally more complex than TSR and can be polygenic, meaning they are controlled by multiple genes. krishakjagat.orgherts.ac.uk Key NTSR mechanisms include:

Enhanced Metabolism: This is the most common and concerning form of NTSR. j-tropical-crops.comresearchgate.net Resistant plants exhibit an increased ability to metabolize and detoxify the herbicide into non-toxic compounds before it can act. This is often mediated by large enzyme families, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases. nih.gov

Reduced Absorption or Translocation: The weed may evolve to absorb less of the herbicide through its leaf or root surfaces, or it may limit the movement (translocation) of the herbicide within the plant to the target site. herts.ac.ukj-tropical-crops.com

Sequestration: The herbicide is moved into cellular compartments, such as the vacuole, or bound to cell walls where it cannot reach the target enzyme in the chloroplasts. koreascience.krj-tropical-crops.com

A critical implication of NTSR, particularly metabolism-based resistance, is its potential to confer broad cross-resistance. herts.ac.uk Because the enzymes involved (e.g., P450s) can often act on a wide range of chemical structures, a weed that evolves enhanced metabolism to one herbicide may simultaneously become resistant to other herbicides from different chemical families and with different modes of action, even those it has never been exposed to. krishakjagat.orgresearchgate.net This makes managing NTSR particularly challenging, as simply rotating to a herbicide with a different mode of action may not be an effective strategy. researchgate.net

This compound Efficacy Against Sulfonylurea-Resistant Weed Biotypes

This compound has demonstrated notable efficacy in controlling weed biotypes that are resistant to other sulfonylurea herbicides. nih.govnih.gov Its unique molecular structure allows it to effectively inhibit the ALS enzyme even in some biotypes where mutations confer resistance to older SU herbicides. nih.govkoreascience.kr Research has confirmed that while it is an ALS inhibitor, this compound shows a similar percentage of ALS inhibition in both SU-susceptible (SU-S) and SU-resistant (SU-R) biotypes of certain weeds, a characteristic not shared by some other SU herbicides like pyrazosulfuron-ethyl (B166691). nih.gov

Case Studies of Resistant Weed Species Control (e.g., Echinochloa spp., Schoenoplectus juncoides, Monochoria vaginalis, Monochoria korsakowii, Sagittaria trifolia)

Field and greenhouse trials have substantiated the performance of this compound against key paddy weeds that have developed resistance to conventional ALS inhibitors. These weeds are significant threats to rice production in many regions.

Echinochloa spp. (Barnyardgrass): this compound provides excellent herbicidal activity against Echinochloa species, which are notoriously difficult to control and have known instances of resistance to other herbicides. nih.govkrishakjagat.orgresearchgate.net

Schoenoplectus juncoides (Japanese bulrush): This weed has widespread resistance to SU herbicides. This compound has been shown to effectively control SU-resistant biotypes of S. juncoides. nih.govkoreascience.kr

Monochoria vaginalis (Pickerelweed) and Monochoria korsakowii : These species are problematic in rice paddies, with SU-resistant populations being a major concern. This compound exhibits excellent efficacy against resistant biotypes of both M. vaginalis and M. korsakowii. nih.govgoogleapis.com

Sagittaria trifolia (Arrowhead): SU-resistant populations of this perennial weed can be effectively managed with this compound. nih.govkoreascience.kr

The following table, based on data from studies by Nissan Chemical Industries, Ltd., illustrates the high level of control provided by this compound on both sulfonylurea-susceptible and resistant weed biotypes.

Weed SpeciesBiotypesControl Efficacy of this compound (%)
Echinochloa oryzicolaSusceptible100
Schoenoplectus juncoidesSusceptible100
Schoenoplectus juncoidesSU-Resistant100
Monochoria vaginalisSusceptible100
Monochoria vaginalisSU-Resistant100
Monochoria korsakowiiSU-Resistant100
Sagittaria trifoliaSusceptible100
Sagittaria trifoliaSU-Resistant100

Data derived from herbicidal efficacy studies. Control was visually evaluated. nih.gov

Strategies for Resistance Management with this compound

To preserve the efficacy of this compound and mitigate the further evolution of resistance, it is crucial to deploy it within a framework of Integrated Weed Management (IWM). growiwm.orggov.mb.ca Relying on any single herbicide, including this compound, will inevitably select for weeds resistant to it.

Integration into Diversified Weed Management Systems

Integrating this compound into a diversified system is the cornerstone of sustainable, long-term weed control. growiwm.orggov.mb.ca This approach reduces the selection pressure for resistance by combining multiple stress factors on weed populations. koreascience.kr Key strategies include:

Herbicide Rotation and Mixtures: Avoid the repeated use of this compound or other ALS inhibitors alone season after season. Rotating with or using tank-mixtures of herbicides with different modes of action is a fundamental tactic. growiwm.orgunl.edu For example, patent documentation suggests combining this compound with penoxsulam, which also targets the ALS enzyme but can help broaden the control spectrum and manage resistance. google.com Using herbicides from different groups, such as those that inhibit HPPD or ACCase, in rotation or in a program with this compound is a recommended practice. corteva.com

Use of Pre- and Post-Emergence Herbicides: A recommended practice involves using a soil-residual pre-emergence herbicide followed by a timely post-emergence application of a different effective herbicide. corteva.comgrowiwm.org this compound can fit into such a program as a pre-emergent that forms a protective soil barrier, preventing weed emergence for an extended period. fertilizerdaily.comkrishakjagat.org

By using this compound judiciously as part of a multi-tactic IWM strategy, its value for controlling difficult and resistant weeds can be maintained for the long term. growiwm.org

Herbicide Rotation and Mixture Efficacy in Delaying Resistance Evolution

The evolution of herbicide resistance in weed populations is a significant threat to agricultural productivity. A key strategy to mitigate this is the use of herbicide rotations and mixtures, which involves alternating or combining herbicides with different modes of action (MOA). hracglobal.com This approach is designed to reduce the selection pressure for resistance to any single herbicide. When herbicides with different MOAs are used, a weed mutant resistant to one herbicide is likely to be controlled by the other, thereby delaying the proliferation of resistant biotypes. ucdavis.edu

Research has shown that herbicide mixtures are often more effective than rotations in delaying resistance because the probability of a weed simultaneously developing resistance to multiple MOAs is significantly lower. ucdavis.edunih.gov However, the success of a mixture depends on the herbicides having similar efficacy against the target weed; otherwise, resistance may still evolve to the more effective component. ucdavis.edu The continuous use of the same herbicide or herbicides with the same MOA is the single most important factor in the development of resistance. hracglobal.com

This compound is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme in plants. nih.gov The ALS inhibitor class of herbicides is known to be at high risk for resistance evolution. nih.gov Therefore, integrating this compound into a resistance management program that includes rotations and mixtures is critical for its long-term efficacy.

Studies have demonstrated the potential for synergistic interactions when combining sulfonylurea herbicides with herbicides from different MOA groups. For instance, research on the joint action of soil-applied herbicides found that mixtures of sulfonylureas (chlorsulfuron and metsulfuron-methyl) with pretilachlor (B132322) generally showed synergistic interactions. nih.gov In contrast, mixtures with pendimethalin (B1679228) exhibited either antagonistic or additive effects. nih.gov Such findings underscore the importance of selecting appropriate mixture partners to enhance weed control and delay resistance.

Several herbicidal compositions containing this compound have been developed to leverage the benefits of mixtures. These formulations combine this compound with other active ingredients to broaden the spectrum of controlled weeds and explicitly to delay the onset of resistance. google.comgoogle.com The synergistic effect of these mixtures allows for improved control compared to the individual application of each component. google.comgoogle.com

Research Findings on Herbicide Mixtures for Resistance Management

The following table summarizes research on the interaction of sulfonylurea herbicides (the class to which this compound belongs) with other herbicides possessing different modes of action.

Herbicide 1 (MOA)Herbicide 2 (MOA)Interaction TypeResearch Summary
Sulfonylureas (e.g., Chlorsulfuron (B1668881), Metsulfuron-methyl) (ALS inhibitors)Pretilachlor (Inhibitor of very-long-chain fatty acids)SynergisticMixtures of pretilachlor and sulfonylureas generally showed synergistic interactions in controlling rice weeds. nih.gov
Sulfonylureas (e.g., Chlorsulfuron, Metsulfuron-methyl) (ALS inhibitors)Pendimethalin (Microtubule assembly inhibitor)Antagonistic or AdditiveMixtures of pendimethalin and sulfonylureas exhibited either antagonistic or additive activities, depending on the specific combination and rates. nih.gov

Examples of this compound Mixtures to Delay Weed Resistance

The table below details patented herbicidal compositions that include this compound, designed to provide synergistic weed control and delay resistance evolution.

Mixture ComponentsStated BenefitsTarget Weeds
This compound, Pretilachlor, Pyriminobac-methylSynergistic effects, expanded herbicide spectrum, reduced pesticide amount, delayed weed resistance. google.comAnnual weeds in paddy fields, including Monochoria korsakowii, Monochoria vaginalis, and Echinochloa crusgalli. google.com
This compound, PenoxsulamSynergistic effect, improved control efficiency compared to single doses, reduced environmental impact, comprehensive treatment of weed resistance. google.comAnnual weeds in rice fields, such as Chickweed (Stellaria media) and Barnyard grass (Echinochloa crusgalli). google.com
This compound, Pyrandione HerbicideControl of grassy weeds like Echinochloa and Brachiaria, as well as sedges and broadleaf weeds in rice. google.comGrassy weeds, sedges, and broadleaf weeds in rice crops. google.com

The strategic use of this compound in well-designed rotations and, particularly, in mixtures with herbicides from different MOA groups is a fundamental component of sustainable weed management. This approach not only enhances the spectrum and efficacy of weed control but also serves as a proactive measure to delay the evolution of herbicide-resistant weed populations. nih.govgoogle.comgoogle.com

Environmental Fate and Biogeochemical Cycling

Degradation Pathways in Environmental Compartments

The environmental persistence and ultimate fate of metazosulfuron, a sulfonylurea herbicide, are dictated by a combination of microbial and chemical degradation processes. researchgate.netkpu.ca The transformation of this compound in soil and water systems is a key factor in determining its potential for environmental impact.

Microbial Degradation in Soil and Water Systems

Microbial activity is a primary driver in the degradation of sulfonylurea herbicides like this compound. researchgate.netbcpc.org The rate and extent of this biodegradation are influenced by the presence of specific microbial populations and prevailing environmental conditions.

Aerobic and Anaerobic Transformation Processes

This compound can be transformed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. fao.orgbiotecnologiebt.it Studies on similar sulfonylurea herbicides have shown that microbial degradation is significant in both scenarios, with non-sterile soils showing faster degradation rates than sterile soils. bcpc.org This indicates the crucial role of microorganisms in breaking down the herbicide. bcpc.org The transformation pathways can differ between aerobic and anaerobic environments, leading to the formation of different intermediate metabolites. biotecnologiebt.itsitubiosciences.com For instance, in the case of the sulfonylurea herbicide azimsulfuron (B1666442), the pyrimidine (B1678525) ring was shown to be cleaved by microbial reactions under non-sterile conditions. bcpc.org

The process of evaluating aerobic and anaerobic transformation typically involves treating soil or aquatic sediment samples with the test substance and incubating them under controlled conditions for a period generally not exceeding 100-120 days. biotecnologiebt.itsitubiosciences.comoecd.org

Influence of Environmental Factors on Microbial Activity (Temperature, Moisture)

Environmental conditions significantly impact the microbial degradation of sulfonylurea herbicides. cabidigitallibrary.orgresearchgate.net Key factors include:

Temperature: Microbial activity and, consequently, herbicide degradation rates generally increase with rising temperatures within an optimal range. researchgate.netmdpi.com For example, studies on the degradation of bensulfuron-methyl (B33747) by a composite bacterial system showed higher degradation at 15°C and 20°C compared to 10°C and 30°C. mdpi.com Conversely, very low temperatures can drastically slow down degradation, leading to longer persistence of the herbicide in the environment. researchgate.net

Moisture: Soil moisture is critical for microbial activity and facilitates the diffusion and mass flow of pesticides, making them more accessible to degrading microorganisms. geo-leo.de Increased soil moisture generally enhances the degradation rate of herbicides. geo-leo.demdpi.com For instance, the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) was found to persist much longer in dry soils compared to moist soils. geo-leo.de

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

In addition to microbial action, this compound can undergo abiotic degradation through chemical processes like hydrolysis and photolysis. researchgate.netnoack-lab.com

Hydrolysis: This process involves the cleavage of chemical bonds by the addition of water. The rate of hydrolysis for sulfonylurea herbicides is highly dependent on the pH of the surrounding medium. scielo.brunina.it Generally, hydrolysis is faster in acidic conditions compared to neutral or alkaline environments. scielo.brunina.it For example, the hydrolysis of iodosulfuron-methyl-ester, another sulfonylurea herbicide, was found to be more rapid at acidic pH. unina.it

Photolysis: This is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. cabidigitallibrary.org Photolysis can be a significant degradation pathway for herbicides present on soil surfaces or in surface waters. cabidigitallibrary.orgunibas.it The rate of photolysis can also be influenced by pH. For instance, the photodegradation of pyrazosulfuron-ethyl (B166691) was observed to be faster in acidic solutions. scielo.br The presence of other substances in the water, such as humic acids, can also influence the rate of photolytic degradation. cabidigitallibrary.org

Mobility and Distribution in Soil-Water Systems

The movement and distribution of this compound in the environment are largely governed by its interaction with soil particles, a process known as sorption.

Sorption and Desorption Dynamics in Varied Soil Types

Sorption, which includes both adsorption (binding to the surface) and absorption (uptake into the particle), determines the amount of this compound that is dissolved in the soil solution versus that which is bound to soil colloids (organic matter and clay particles). iastate.edu This partitioning is critical as only the herbicide in the soil solution is readily available for uptake by plants, microbial degradation, or leaching. iastate.edu

Research on this compound has shown that it generally has a low adsorption capacity in various soil types. nyxxb.cn The Freundlich model is often used to describe the sorption and desorption behavior of this compound in soil. nyxxb.cn

Several soil properties influence the sorption and desorption of sulfonylurea herbicides:

Soil Organic Matter (SOM): SOM is a primary factor influencing the sorption of many pesticides. pan-europe.infodergipark.org.tr Higher SOM content generally leads to increased sorption, which can reduce the herbicide's mobility and bioavailability. mdpi.compjoes.com

Soil pH: The pH of the soil significantly affects the sorption of weak acid herbicides like this compound. nih.gov As the soil pH increases, these herbicides become more anionic (negatively charged), leading to decreased sorption and increased potential for leaching. nih.govscielo.br Conversely, in more acidic soils, sorption tends to be higher. scielo.br

Clay Content and Type: Clay minerals can also contribute to the sorption of herbicides, although their influence can be secondary to that of organic matter. scielo.org.za The type and amount of clay in the soil can affect the degree of sorption. scielo.org.za

Hysteresis: Desorption studies often reveal hysteresis, meaning that the herbicide is not as easily released from the soil particles as it is sorbed. nyxxb.cnscielo.br This indicates a potential for the herbicide to become bound to the soil matrix, which can affect its long-term fate and availability. nyxxb.cn

Interactive Data Table: Freundlich Adsorption Coefficients (Kf-ads) of this compound in Various Soil Types

Soil TypeKf-adsReference
Albic soil (Heilongjiang)3.515 nyxxb.cn
Other 7 soil types0.281 - (value below 3.515) nyxxb.cn

Note: Specific Kf-ads values for the other seven soils were not detailed in the available abstract but fell within the stated range.

Leaching Potential and Groundwater Contamination Studies

The potential for a herbicide to leach through the soil profile and contaminate groundwater is a critical aspect of its environmental risk assessment. For sulfonylurea herbicides, the chemical family to which this compound belongs, leaching behavior is intricately linked to the physical and chemical properties of the soil. Factors such as soil pH, organic matter content, and texture play a significant role in the sorption and mobility of these compounds.

Studies on related sulfonylurea herbicides indicate that they generally have the potential to be mobile in soils. epa.gov The persistence of these herbicides can further elevate the risk of groundwater contamination. scielo.br For instance, research on sulfometuron-methyl (B1682517), another sulfonylurea, demonstrated that its leaching potential is highly dependent on soil class. In sandy soils (Neossolo Quartzarênico), which have lower sorption capacities, sulfometuron-methyl exhibited a moderate risk of leaching and a higher potential for groundwater contamination compared to clayey soils (Latossolo Vermelho), where sorption is greater. scielo.br The higher sorption in clay-rich soils with low pH is attributed to the mineralogical composition, particularly the presence of iron and aluminum oxides, which reduces the amount of the herbicide available for transport in the soil solution. scielo.br

The Groundwater Ubiquity Score (GUS) index is a widely used metric to estimate the leaching potential of pesticides. scielo.brresearchgate.net The calculation is based on the herbicide's half-life in soil (persistence) and its organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates its tendency to bind to soil particles. A higher GUS value suggests a greater likelihood of leaching. For sulfometuron-methyl, the GUS index indicated a higher risk of transport in sandy soils. scielo.br While specific GUS values for this compound are not detailed in the available research, the behavior of analogous compounds suggests that its leaching potential would be a concern, particularly in soils with low organic matter and coarse texture.

Table 1: Leaching Potential of Sulfometuron-methyl in Different Soil Classes

Soil ClassSoil TypeKey CharacteristicsLeaching FindingGUS IndexPotential Risk of Groundwater ContaminationReference
Neossolo QuartzarênicoSandyLow sorption, high desorptionHighest transport of herbicide2.2Moderate scielo.br
Latossolo VermelhoClayeyHigh sorption, low desorptionLowest transport of herbicide-Low scielo.br

Data presented is for the related compound sulfometuron-methyl to illustrate principles of sulfonylurea leaching.

Metabolite Formation and Environmental Persistence

The environmental impact of a herbicide is determined not only by the parent compound but also by its degradation products, or metabolites. Biotransformation is a primary route of degradation for sulfonylurea herbicides in both soil and aquatic environments. epa.gov These transformation processes can lead to the formation of various metabolites, which may themselves be persistent and mobile in the environment.

Research on mesosulfuron-methyl, a related sulfonylurea, has shown that it degrades into several "bridge-intact" degradates (AE F154851, AE F160459, and AE F160460) through aerobic soil metabolism and aquatic metabolism. epa.gov These metabolites are considered to have mobility and toxicity profiles similar to the parent compound and are therefore included in drinking water risk assessments. epa.gov Similarly, studies on other classes of herbicides, such as metazachlor (B166288) and sulcotrione, confirm that they also degrade into metabolites that can persist in the soil. nih.govkpu.ca

The persistence of these metabolites means that even after the parent herbicide has dissipated, its breakdown products can remain in the soil and potentially move into water systems. This underscores the importance of evaluating the complete degradation pathway of a herbicide to fully understand its long-term environmental fate.

Identification and Characterization of Primary and Secondary Metabolites

The identification of primary and secondary metabolites is essential for a comprehensive environmental risk assessment. While specific studies detailing the full range of this compound metabolites are limited in the reviewed literature, the degradation pathways of other sulfonylureas provide valuable insights into the types of metabolites that may be formed.

The degradation of sulfonylurea herbicides often involves the cleavage of the sulfonylurea bridge, which connects the two ring structures of the molecule. epa.gov This process leads to the formation of separate chemical entities derived from the original rings. For example, the degradation of halosulfuron (B143276) results in major metabolites such as 3-chlorosulfonamide ester and aminopyrimidine. epa.gov These degradates can be resistant to further breakdown in soil and water. epa.gov

Advanced analytical techniques are required for the detection and characterization of these metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are powerful methods used for the analysis of sulfonylurea herbicides and their breakdown products. korseaj.orgresearchgate.net LC-MS/MS, in particular, offers excellent accuracy and sensitivity for both qualitative and quantitative analysis. researchgate.net

Table 2: Examples of Identified Metabolites from Related Sulfonylurea Herbicides

Parent HerbicideMetabolite Name/CodeTypeFindingReference
Mesosulfuron-methylAE F154851Primary DegradateFound in aerobic soil and aquatic metabolism studies; considered for drinking water assessment. epa.gov
Mesosulfuron-methylAE F160459Primary DegradateFound in aerobic soil and aquatic metabolism studies; considered for drinking water assessment. epa.gov
Mesosulfuron-methylAE F160460Primary DegradateFound in aerobic soil and aquatic metabolism studies; considered for drinking water assessment. epa.gov
Halosulfuron3-chlorosulfonamide esterMajor DegradateFormed from abiotic hydrolysis and aerobic soil metabolism; can be resistant to further degradation. epa.gov
HalosulfuronAminopyrimidineMajor DegradateFormed from abiotic hydrolysis, particularly at pH 5. epa.gov
Halosulfuron3-chlorosulfonamide acidDegradateObserved in aerobic soil metabolism studies. epa.gov

This table provides examples from related compounds to illustrate the types of metabolites formed from sulfonylurea herbicides.

Ecotoxicological Investigations on Non Target Organisms

Impact Assessments on Aquatic Ecosystems

Metazosulfuron is classified as very toxic to aquatic life, with long-lasting effects. hpc-j.co.jpnih.gov This raises concerns about its impact on the delicate balance of aquatic ecosystems.

Effects on Aquatic Biota (e.g., Fish, Microalgae)

Studies have shown that this compound has negligible toxicity to fish. nih.gov However, its effects on other aquatic organisms, such as microalgae, are a significant concern. Microalgae form the base of many aquatic food webs, and any adverse effects on their populations can have cascading consequences throughout the ecosystem. researchgate.net Herbicides, in general, can inhibit the growth and photosynthetic efficiency of microalgae. researchgate.netnih.gov For instance, some herbicides that inhibit Photosystem II (PSII) can block the electron transport chain, leading to reduced photosynthesis and oxidative damage. nih.gov While this compound's specific impact on microalgae requires further investigation, the potential for harm exists due to its herbicidal nature.

Organism Endpoint Toxicity Level Source
Fish-Negligible nih.gov
Aquatic Life (general)Acute and Long-termVery Toxic hpc-j.co.jpnih.gov

Soil Ecosystem Health and Function

The introduction of herbicides into the soil can disrupt the intricate web of organisms that contribute to soil health and fertility. pan-europe.info

Effects on Soil Macrofauna (e.g., Earthworms)

Earthworms are vital for maintaining soil structure, and fertility, and are considered bio-indicators of soil pollution. grainsa.co.za Research on the sulfonylurea herbicide family, to which this compound belongs, has shown varying effects on earthworms. While some studies on other sulfonylureas have not found significant mortality, they have recorded impacts on reproduction and growth. grainsa.co.za For example, some glyphosate-based herbicides have been shown to reduce the activity and reproduction of earthworms. grainsa.co.za A study on the herbicide metsulfuron-methyl (B1676535), another sulfonylurea, found it to have low toxicity to earthworms. herts.ac.uk Given that earthworms can be affected by herbicides through skin contact and ingestion of contaminated soil, the potential for this compound to impact these crucial organisms exists. grainsa.co.za

Organism Endpoint Toxicity Level Source
Earthworms (Eisenia foetida)Acute 14-day LC₅₀> 1000 mg/kg (Low) herts.ac.uk

Terrestrial Non-Target Plant Responses

The drift and runoff of herbicides can cause unintended harm to plants outside the targeted application area. fsc.org Even at very low concentrations, some herbicides can be injurious to non-target plants. fsc.orgapms.org

Research on the related herbicide metsulfuron-methyl has demonstrated significant impacts on various non-target plant species. apms.orgapms.orglsu.edu For instance, foliar applications of metsulfuron-methyl caused substantial biomass reduction in species like giant blue iris, broadleaf arrowhead, and yellow water lily. apms.org Similarly, irrigation water containing this herbicide reduced the biomass of giant blue iris. apms.org Some plants, however, have shown tolerance. apms.orgapms.org These findings highlight the importance of considering the potential for off-target damage to native vegetation when using sulfonylurea herbicides like this compound.

Ecotoxicological Relevance of Herbicide Co-Exposures

In agricultural settings, it is common for non-target organisms to be exposed to a mixture of different herbicides and other pesticides. mdpi.com The combined effect of these chemicals can be different from the effect of a single substance. Some studies have shown that certain microbial communities are more sensitive to the interactive effects of herbicides with other compounds. mdpi.com The presence of multiple pesticides in the environment complicates the assessment of ecotoxicological risk and underscores the need for further research into the synergistic or antagonistic effects of these chemical mixtures.

Analytical Methodologies for Residue Quantification and Metabolite Profiling

Chromatographic Techniques

Chromatography is the cornerstone for separating Metazosulfuron from complex sample matrices. High-performance liquid chromatography is the most frequently used technique for sulfonylurea herbicides, including this compound, due to their polar characteristics, low volatility, and thermal instability, which can make direct gas chromatography challenging. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the determination of this compound residues in various crops. korseaj.org A key aspect of HPLC method development is the selection of an appropriate detection wavelength to ensure sensitivity. korseaj.org For this compound, the maximum absorbance (λmax) has been observed at 245 nm using a diode-array detector (DAD), and this wavelength is consequently used for its detection. korseaj.org This is consistent with the detection wavelengths used for other sulfonylurea herbicides like azimsulfuron (B1666442) and flazasulfuron. korseaj.org

A single residue analytical method for this compound has been developed for representative crops such as brown rice, apple, mandarin, and soybean. korseaj.org The method demonstrated good linearity for standard solutions over a concentration range of 0.05 to 12.5 mg/Kg, with a coefficient of determination (R²) of 0.9999. korseaj.org The instrumental limit of quantitation (ILOQ) was established at 2 ng (signal-to-noise ratio ≥10), and the method limit of quantitation (MLOQ) was 0.02 mg/Kg. korseaj.org The analysis is typically performed using a C18 column. korseaj.orgchromatographyonline.com

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Value Source
Column Phenomenex Kinetex C18 (100 mm × 2.1 mm, 2.6 μm) korseaj.org
Mobile Phase Isocratic elution with acetonitrile (B52724):water (50:50, v/v) korseaj.org
Injection Volume 20 μL korseaj.org
Detection Wavelength 245 nm korseaj.org
ILOQ 2 ng korseaj.org
MLOQ 0.02 mg/Kg korseaj.org
Linearity (R²) 0.9999 korseaj.org

While HPLC is the predominant technique for sulfonylurea herbicides, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS/MS) is also utilized in simultaneous multi-residue analysis that can include this compound. researchgate.nettandfonline.com The polar nature and thermal instability of some sulfonylurea herbicides can hinder direct analysis by GC. researchgate.net However, for broad-spectrum pesticide screening in complex matrices like sweet pepper, cross-checking analysis using both LC-MS/MS and GC-MS/MS has been employed to enhance accuracy. tandfonline.com In such methods, this compound is typically included in the list of compounds analyzed by LC-MS/MS, while other, more volatile or lipophilic pesticides, are analyzed by GC-MS/MS. tandfonline.com GC-MS/MS is particularly advantageous for minimizing signal interference from complex sample matrices. tandfonline.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of pesticide residues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the multi-residue analysis of pesticides, including this compound, in food products. mdpi.comtandfonline.comnih.gov This technique is essential for monitoring food quality and safety, especially with tightening regulations on maximum residue limits (MRLs). mdpi.com LC-MS/MS methods have been developed for the simultaneous determination of this compound alongside numerous other pesticides in matrices like strawberries and other crops. tandfonline.commdpi.comtandfonline.comfda.gov.tw

These methods are prized for their high sensitivity and the ability to confirm the identity of residues with great confidence. researchgate.net For instance, a method for analyzing 203 pesticides in strawberries utilized an Agilent LC 1200 HPLC system coupled to a 4000 QTRAP mass spectrometer. tandfonline.com Another study developed a method for 36 sulfonylurea herbicides, including this compound, in agricultural products using LC-MS/MS. semanticscholar.org The results from HPLC-DAD analyses are often reconfirmed using LC-MS in selected ion monitoring (SIM) mode, which provides cleaner chromatograms and higher sensitivity. korseaj.org The use of matrix-matched calibration curves is a common practice to ensure accurate quantification by compensating for matrix effects. mdpi.comresearchgate.net

The analysis of this compound by LC-MS typically employs electrospray ionization (ESI) in the positive ion mode. korseaj.orgresearchgate.net During ESI, the molecule is ionized to form a protonated molecular ion [M+H]⁺. korseaj.org For this compound, this primary ion is observed at a mass-to-charge ratio (m/z) of 476. korseaj.org The optimization of ESI parameters, such as capillary voltage, drying gas temperature, and nebulizer gas pressure, is crucial for maximizing the formation of this protonated ion. korseaj.org

In tandem mass spectrometry (MS/MS), the protonated molecular ion (precursor ion) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and is the basis for quantification in complex matrices. tandfonline.com For this compound, two primary MRM transitions have been identified for its quantification and confirmation. tandfonline.com

Table 2: LC-MS/MS Parameters for this compound

Parameter Value Source
Ionization Mode Electrospray Ionization (ESI), Positive korseaj.orgresearchgate.net
Precursor Ion [M+H]⁺ (m/z) 476.1 korseaj.orgtandfonline.com
Product Ion 1 (Quantification) 182 tandfonline.com
Product Ion 2 (Confirmation) 295 tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-Residue Analysis

Sample Preparation and Clean-Up Optimization

Effective sample preparation is a critical step to remove interfering co-extractives from the sample matrix, thereby improving the accuracy, precision, and robustness of the analytical method. scispace.com The introduction of a "clean" sample minimizes matrix effects and prolongs the life of the analytical instrument. scispace.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices. tandfonline.comnih.gov The original QuEChERS protocol has been modified to better suit the analysis of various pesticides, including pH-dependent compounds like sulfonylureas. tandfonline.comnih.gov The process typically involves an initial extraction with an organic solvent, such as acetonitrile, often buffered with salts like magnesium sulfate (B86663) and sodium acetate. korseaj.orgnih.gov This is followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. tandfonline.comnih.gov Various sorbents are used in d-SPE, including primary secondary amine (PSA) to remove polar interferences like organic acids and sugars, C18 (octadecylsilane) to remove non-polar lipids, and graphitized carbon black (GCB) to remove pigments. tandfonline.comnih.gov For the analysis of this compound and other sulfonylureas in strawberries, cleanup using C18 has been shown to provide good recoveries. mdpi.comtandfonline.com

Another common technique is solid-phase extraction (SPE) using cartridges. korseaj.orgscispace.com For this compound analysis in crops, a clean-up method using NH2 (aminopropyl) SPE cartridges has been established. korseaj.org The sample extract is loaded onto the conditioned cartridge, washed, and then the analyte is eluted using a solvent mixture such as acetone (B3395972) and dichloromethane (B109758) with 1% acetic acid. korseaj.org The choice of extraction solvent (e.g., acetonitrile), partitioning solvent (e.g., ethyl acetate), and SPE sorbent and elution solvents are all optimized to maximize recovery and minimize interferences. korseaj.org For instance, in a study on various crops, recoveries for this compound ranged from 74.1% to 116.9% with coefficients of variation below 10%, meeting regulatory criteria. korseaj.org

Table 3: Sample Preparation and Clean-up Techniques for this compound Analysis

Technique Matrix Key Reagents/Sorbents Typical Recovery Source
SPE Brown rice, apple, mandarin, kimchi cabbage, soybean Acetonitrile, Ethyl acetate, NH2 (aminopropyl) cartridge, Acetone/Dichloromethane 74.1% - 116.9% korseaj.org
QuEChERS (d-SPE) Strawberries Acetonitrile with 1% acetic acid, Magnesium sulfate, Sodium acetate, C18 sorbent 74% - 87% tandfonline.comnih.gov
Dispersive Solid–Liquid Extraction (d-SLE) Strawberries Acetonitrile with 1% formic acid, C18 sorbent 70% - 84% nih.gov

Dispersive Solid-Liquid Extraction (d-SLE) Methodologies

Dispersive solid-liquid extraction (d-SLE) is an environmentally conscious cleanup procedure utilized for the analysis of herbicide residues in various food matrices. mdpi.com This technique involves the adsorption of analytes onto a sorbent, such as C18, followed by their elution using organic solvents. mdpi.comresearchgate.net The d-SLE method has been effectively applied for the simultaneous detection of multiple sulfonylurea herbicides, including this compound, in challenging matrices like strawberries. mdpi.com

The d-SLE process for sulfonylurea herbicides in strawberries involves an initial extraction with acetonitrile. mdpi.comresearchgate.net The cleanup and enrichment of the analytes are then achieved through an adsorption and desorption procedure. researchgate.net Key to this method is the addition of water to the acetonitrile extract, which facilitates the adsorption of the analytes onto a C18 sorbent. researchgate.net The target compounds, including this compound, are subsequently desorbed from the C18 sorbent for analysis. researchgate.net

A study comparing d-SLE with the more common QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) dispersive solid-phase extraction (d-SPE) method for seven sulfonylurea herbicides in strawberries found d-SLE to be highly effective. mdpi.com The d-SLE method demonstrated better cleanup efficiency and resulted in lower matrix effects than d-SPE. mdpi.com Visually, strawberry samples purified by d-SLE were colorless compared to those processed by d-SPE, indicating a more effective removal of pigments and impurities. mdpi.com The recoveries for this compound and other herbicides using the optimized d-SLE method were found to be comparable to those achieved with a standard C18 cleanup procedure in QuEChERS. mdpi.com This demonstrates that d-SLE is a robust and efficient alternative for sample preparation in the residue analysis of this compound. mdpi.comresearchgate.net

Validation Parameters (e.g., Instrumental Limit of Quantitation, Method Limit of Quantitation, Linearity, Recovery)

The validation of analytical methods is crucial to ensure their performance characteristics are suitable for their intended purpose, such as quantifying pesticide residues. korseaj.org Key parameters evaluated during validation include the instrumental limit of quantitation (iLOQ), method limit of quantitation (MLOQ), linearity, and recovery. korseaj.orgresearchgate.net

Instrumental and Method Limit of Quantitation (iLOQ & MLOQ)

The Instrumental Limit of Quantitation (iLOQ) represents the lowest amount of an analyte that can be quantitatively determined by the analytical instrument. korseaj.org For this compound, an iLOQ of 2 ng has been established using High-Performance Liquid Chromatography (HPLC), which is deemed satisfactory for analyzing low-level residues. korseaj.orgresearchgate.net

The Method Limit of Quantitation (MLOQ) is the practical limit of quantitation for the entire analytical method, considering factors like sample weight and extraction volumes. korseaj.org For a method developed for this compound in representative crops like brown rice, apple, mandarin, Kimchi cabbage, and soybean, the MLOQ was calculated to be 0.02 mg/kg. korseaj.orgresearchgate.net This value meets the criteria set by regulatory bodies such as the Korea Food and Drug Administration (KFDA). korseaj.org In another multi-residue study, the limit of quantification (LOQ) for this compound was found to be ≤10 μg/kg. nih.gov

Linearity

Linearity assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. apvma.gov.auscielo.br An analytical method for this compound demonstrated excellent linearity in standard solutions with a concentration range of 0.05 to 12.5 mg/kg, achieving a coefficient of determination (R²) of 0.9999. korseaj.org The regression equations were established as y = 19.09737x - 0.195207 for brown rice and apple, and y = 17.73516x - 0.368011 for mandarin, Kimchi cabbage, and soybean. korseaj.org

Recovery

Recovery studies are performed to determine the accuracy and precision of an analytical method. korseaj.org For the this compound analysis method, recovery tests were conducted by fortifying untreated crop samples at three concentration levels: MLOQ (0.02 mg/kg), 10 times the MLOQ (0.2 mg/kg), and 100 times the MLOQ (2.0 mg/kg). korseaj.org The method yielded good recovery rates, ranging from 74.1% to 116.9%, with coefficients of variation (C.V.) below 10%, irrespective of the crop type. korseaj.orgresearchgate.net These results were confirmed using liquid chromatography-mass spectrometry (LC-MS). korseaj.org A separate multi-residue analysis in strawberries using a d-SLE method also reported satisfactory recoveries of 70%–84% for this compound, with repeatability relative standard deviations (RSDs) of less than 14%. mdpi.com

Table 1: Validation Parameters for this compound Analytical Method A summary of the validated parameters for a High-Performance Liquid Chromatography (HPLC) method for determining this compound residues in various crops. Data sourced from Lee et al., 2013. korseaj.org

ParameterValueDetails
Instrumental Limit of Quantitation (iLOQ) 2 ngSignal-to-Noise Ratio (S/N) ≥10
Method Limit of Quantitation (MLOQ) 0.02 mg/kgFor crops including brown rice, apple, mandarin, Kimchi cabbage, and soybean
Linearity (R²) 0.9999Concentration range of 0.05 - 12.5 mg/kg
Recovery 74.1% - 116.9%Across various crops and fortification levels
Precision (C.V.) < 10%For recovery experiments

Table 2: Recovery Rates of this compound in Different Crops Detailed recovery data from fortified crop samples at different concentration levels. Data sourced from Lee et al., 2013. korseaj.org

CropFortification Level (mg/kg)Average Recovery (%)C.V. (%)
Brown Rice 0.0287.24.8
0.286.82.4
2.098.13.9
Apple 0.0274.18.2
0.282.23.4
2.083.14.3
Mandarin 0.02116.96.8
0.296.63.5
2.092.22.9
Kimchi Cabbage 0.0297.44.9
0.290.74.0
2.088.03.2
Soybean 0.0293.67.6
0.288.92.8
2.092.63.3

Computational and Theoretical Modeling Approaches

Simulation of Herbicide Degradation and Environmental Transport

The environmental fate of Metazosulfuron, including its persistence, mobility, and degradation, is a key area of study to assess potential risks. Computational models are used to simulate these processes based on the herbicide's chemical properties and environmental factors.

Research on this compound's behavior in various soil types shows that its adsorption and desorption are critical factors influencing its transport. nyxxb.cn Batch equilibrium experiments have demonstrated that the Freundlich model can effectively describe the isothermal adsorption and desorption of this compound in soil. nyxxb.cn Studies indicate that most soils have a low adsorption capacity for this compound, and the process often exhibits hysteresis, meaning the herbicide may desorb more slowly than it adsorbs, which could imply a potential for leaching. nyxxb.cn

Key findings from simulation-related studies include:

Adsorption Factors: Soil organic matter, particularly humic acid, and soil pH have been identified as significant factors affecting the adsorption of this compound. nyxxb.cn

Degradation Products: Environmental monitoring and simulation studies are crucial for tracking not just the parent compound but also its transformation products (TPs). For instance, ADP (2-amino-4,6-dimethoxypyrimidine) has been identified as a key TP of several sulfonylurea herbicides, including this compound. acs.org

Transport Models: Ecohydrological models like the Soil and Water Assessment Tool (SWAT) are used to simulate the environmental fate and transport of pesticides at a landscape scale. gfz-potsdam.deutwente.nl These physically-based, semi-distributed models integrate data on topography, soil properties, land use, and weather to predict runoff, sediment, and agrochemical transport. utwente.nl Such models can simulate how this compound moves through surface runoff and subsurface drainage, providing insights for developing strategies to mitigate off-site transport. gfz-potsdam.de

Table 2: Adsorption and Desorption Characteristics of this compound in Different Soil Types Data adapted from a study on this compound's behavior in Chinese soils. nyxxb.cn

Soil TypeFreundlich Adsorption Coefficient (Kf-ads)Desorption Hysteresis (H)Implication for Environmental Mobility
Albic Soil (Heilongjiang)3.5150.231Strongest adsorption, lower mobility. Hysteresis present.
Black Soil (Jilin)1.0540.404Moderate adsorption. Hysteresis present.
Fluvo-aquic Soil (Shandong)0.7010.603Low adsorption. Hysteresis present.
Paddy Soil (Hunan)0.2810.418Very low adsorption, higher mobility potential. Hysteresis present.
Red Soil (Jiangxi)0.5280.320Low adsorption. Hysteresis present.
Latosolic Red Soil (Guangxi)0.3061.054Very low adsorption. No significant hysteresis.
Yellow-brown Soil (Hubei)0.5190.334Low adsorption. Hysteresis present.
Loess Soil (Shaanxi)0.3200.457Very low adsorption, higher mobility potential. Hysteresis present.

Predictive Modeling of Herbicide Resistance Evolution Dynamics

The evolution of herbicide resistance in weed populations is a significant threat to sustainable agriculture. Simulation models have become instrumental in understanding the evolutionary dynamics of resistance and for designing effective management strategies to delay its onset. isws.org.inmdpi.com These models integrate knowledge of weed biology, genetics, and management practices to forecast how resistance is likely to develop and spread over time. isws.org.inmdpi.com

A general framework for a herbicide resistance model includes several key sub-models and components: isws.org.in

Weed Demographics: This component simulates the weed life cycle, accounting for the initial seedbank size, germination rates, seedling recruitment, density-dependent survival and fecundity, and seed loss or movement. isws.org.in

Genetics: This sub-model incorporates the initial frequency of resistance alleles, the mode of inheritance (e.g., dominant or recessive), the mating system of the weed (e.g., self-fertilizing or outcrossing), and any fitness costs associated with the resistance trait. mdpi.comerudit.org

Management Practices: The model includes the effects of different agricultural practices, most notably the selection pressure imposed by the herbicide's efficacy, but also crop rotation, tillage, and other control methods. isws.org.infrontiersin.org

Traditional models often assumed that weed populations and field conditions were homogeneous. However, modern approaches increasingly use spatially explicit models to account for the significant heterogeneity found in real-world agricultural landscapes. isws.org.incaws.org.nz These models treat the field or landscape as a grid of cells, allowing for variation in weed density, genetics, and environmental conditions across space. mdpi.com

The spatial dimension is essential for properly understanding and predicting several aspects of weed management and resistance: caws.org.nz

Spread of Resistance: These models can simulate the movement of resistant genes via pollen and seed dispersal between different parts of a field or between adjacent fields. mdpi.com

Patch Management: They can be used to evaluate the effectiveness of site-specific weed management, such as patch spraying, where herbicide is only applied to areas with high weed density. mdpi.com

Landscape Connectivity: The models can analyze how landscape features, like field margins or roads, and farming activities, such as the movement of machinery, influence the spread of resistant populations. mdpi.comnumberanalytics.com

Predictive models are used to analyze the relative importance of different factors that drive the evolution and spread of herbicide resistance. erudit.org Sensitivity analyses performed on these models help identify the most influential parameters. mdpi.com

Key factors incorporated into and analyzed by these models include:

Gene Flow: The movement of resistance alleles via pollen or contaminated crop seed is a primary driver of spatial spread. erudit.orgnih.gov Models have shown that pollen flow can be a major vector for extending a resistance problem over a landscape in the long term. mdpi.com

Weed Fecundity: The reproductive capacity of the weed species is a critical factor. Species with high seed production can lead to a rapid increase in the frequency of resistant individuals once a mutation appears. erudit.org

Herbicide Efficacy and Selection Pressure: This is one of the most important factors. erudit.org Repeated application of a highly effective herbicide imposes intense selection pressure, rapidly favoring the survival and reproduction of any resistant individuals in the population. mdpi.comerudit.org

Initial Frequency of Resistance Alleles: The starting frequency of resistant genes in the weed population strongly influences how quickly resistance becomes dominant. isws.org.inerudit.org

Table 3: Key Factors and Parameters Used in Herbicide Resistance Evolution Models A summary of influential factors based on general herbicide resistance modeling literature. isws.org.inmdpi.comerudit.org

Parameter CategorySpecific ParameterInfluence on Resistance Evolution
Genetic Initial frequency of resistance allelesHigher initial frequency dramatically accelerates the evolution of resistance.
Mode of inheritance (e.g., dominant/recessive)Dominant resistance alleles spread more rapidly in outcrossing populations.
Fitness cost of resistanceA fitness penalty can slow the evolution of resistance, especially in the absence of the herbicide.
Demographic / Biological Weed fecundity (seed production rate)High fecundity allows for rapid population growth of resistant individuals.
Seedbank dynamics (persistence, germination rate)A persistent seedbank can buffer against management changes and preserve resistance alleles.
Gene flow (pollen and seed dispersal)Facilitates the spatial spread of resistance from a focal point to new areas.
Management Herbicide efficacy (selection pressure)High efficacy imposes strong selection, leading to rapid evolution of resistance.
Crop and herbicide rotationDiversifying herbicides and crops is a key strategy to delay resistance.
Tillage practicesCan influence the weed seedbank by burying seeds, affecting emergence and resistance dynamics.

Spatially Explicit Models for Weed Population Dynamics

Quantitative Structure-Activity Relationship (QSAR) Studies for New Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. ijpsr.comchemmethod.com For herbicide development, QSAR is a powerful tool for designing new, more effective analogues of existing compounds like this compound and for predicting their properties before they are synthesized, saving time and resources. ukim.mknih.gov

The process involves developing a mathematical model that relates numerical descriptors of a molecule's structure (e.g., steric, electronic, and hydrophobic properties) to its herbicidal activity. researchgate.netresearchgate.net For sulfonylureas, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often applied. researchgate.netfrontiersin.org

CoMFA: This method generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic fields at each grid point. It then uses statistical methods to find a correlation between variations in these fields and the biological activity of the compounds. researchgate.net

CoMSIA: Similar to CoMFA, this method also analyzes steric and electrostatic fields but adds descriptors for hydrophobic, and hydrogen bond donor/acceptor properties, which can sometimes produce more robust models. frontiersin.org

QSAR studies on sulfonylureas have shown that both steric and electrostatic properties are significant contributors to their herbicidal activity. researchgate.net The resulting models produce contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. This provides crucial structural insights that guide chemists in synthesizing new analogues with improved efficacy. researchgate.netfrontiersin.org

Table 4: Example of Statistical Validation Parameters for a 3D-QSAR Model This table illustrates the type of statistical data generated to validate a QSAR model, based on general studies of sulfonylureas and other herbicides. researchgate.netfrontiersin.org

Statistical ParameterSymbolTypical ValueInterpretation
Cross-Validated Correlation Coefficientq² (or r²cv)> 0.5Indicates good predictive ability of the model (internal validation).
Non-Cross-Validated Correlation Coefficient> 0.9Shows a strong correlation between the predicted and observed activities for the training set.
Standard Error of PredictionSEPLow valueIndicates high accuracy of predictions.
F-statistic ValueFHigh valueIndicates that the model is statistically significant and not a result of chance.

Future Research Directions and Unanswered Questions

Advanced Mechanistic Studies on ALS Inhibition

The primary target of metazosulfuron is the enzyme acetolactate synthase (ALS). nih.gov However, the complete cascade of events following enzyme inhibition that leads to plant death is not fully understood, and research suggests the phytotoxic effects may be more complex than simple amino acid starvation. frontiersin.org Future research should focus on elucidating the nuanced molecular interactions between this compound and the ALS enzyme from various weed species, particularly resistant biotypes. Investigating the downstream metabolic and cellular disruptions beyond the immediate impact on branched-chain amino acid synthesis is a key area for study. frontiersin.org Time-course analyses of cellular responses in sensitive and resistant plants could identify early-response genes and secondary metabolic pathways that are triggered post-inhibition, providing a more complete picture of its mode of action. frontiersin.org

Genomic and Proteomic Approaches to Herbicide Selectivity

The selectivity of a herbicide—its ability to kill weeds without harming crops—is fundamental to its agricultural use. The rapid advancement of 'omics' technologies offers powerful tools to investigate the molecular basis of this compound's selectivity in rice. mdpi.comfrontiersin.org Genomic, transcriptomic, and proteomic studies can compare the responses of tolerant crop plants and susceptible weed species to this compound application. nih.gov

Future research should employ these techniques to:

Identify Detoxification Genes: Pinpoint specific genes and gene families, such as cytochrome P450s and glutathione (B108866) S-transferases (GSTs), that are responsible for metabolizing and detoxifying this compound in rice. mdpi.com

Analyze Gene Expression: Use comparative transcriptomics (RNA-seq) to understand how gene expression related to herbicide uptake, translocation, and metabolism differs between rice and various weed species. nih.gov

Investigate Protein-Level Differences: Utilize proteomics to identify variations in the abundance or structure of the target ALS enzyme or other key proteins that contribute to selectivity. mdpi.com

A deeper understanding at this level could facilitate the development of new herbicide safeners or even the engineering of more herbicide-tolerant crop varieties.

Table 1: Applications of 'Omics' Technologies in Herbicide Research

Technology Application in Herbicide Research Potential Insights for this compound
Genomics Sequencing and comparing the genomes of resistant and susceptible plant species. frontiersin.org Identify inherent genetic variations in the ALS target site or detoxification pathways that confer selectivity. frontiersin.org
Transcriptomics Analyzing the complete set of RNA transcripts to understand gene expression under herbicide stress. frontiersin.orgnih.gov Reveal which genes are up- or down-regulated in rice versus weeds upon this compound exposure, highlighting key defense mechanisms. nih.gov
Proteomics Studying the entire complement of proteins to observe changes in protein expression and modification. mdpi.com Detect differences in the abundance of the ALS enzyme or metabolic proteins involved in breaking down the herbicide. mdpi.com
Metabolomics Profiling the complete set of small-molecule metabolites within a plant. mdpi.com Identify the specific metabolic byproducts of this compound breakdown, confirming detoxification pathways in tolerant species. mdpi.com

Ecological Risk Assessment under Real-World Scenarios

Traditional ecological risk assessments (ERAs) often rely on standardized laboratory tests with single species, which may not accurately predict effects in complex, real-world ecosystems. service.gov.ukbiorxiv.org There is a growing need to develop and implement ERAs for herbicides like this compound that incorporate more realistic environmental scenarios. efpia.euwur.nl This involves moving beyond the lab to consider the fate and impact of the compound at the landscape level. nih.gov

Future research priorities include:

Developing Landscape-Level Models: Creating sophisticated models that predict the transport, persistence, and concentration of this compound across varied agricultural landscapes, considering factors like soil type, hydrology, and weather patterns. nih.gov

Assessing Impacts on Non-Target Organisms: Conducting studies on how trace amounts of this compound affect communities of non-target organisms (e.g., soil microbes, aquatic invertebrates, pollinators) within a functional ecosystem. wur.nl

Evaluating Effects on Ecosystem Services: Investigating the potential long-term impacts on crucial ecosystem services, such as nutrient cycling, pollination, and natural pest control. wur.nl

This approach will provide a more holistic understanding of the environmental profile of this compound and aid in developing best-management practices to minimize ecological disruption.

Novel Strategies for Sustainable Weed Management Incorporating this compound

The future of agriculture lies in sustainable practices that reduce reliance on any single weed control method. mdpi.com Integrated Weed Management (IWM) provides a framework for combining multiple strategies to achieve effective and durable weed control. oldschoolmanufacturing.comawsjournal.org While this compound is a chemical tool, its future use should be incorporated into broader, more sustainable systems.

Key research directions include:

Integration with Precision Agriculture: Investigating the use of this compound with advanced technologies like AI-powered weed detection and smart spraying systems. oldschoolmanufacturing.comfarmonaut.com These technologies allow for targeted application only where weeds are present, significantly reducing the total amount of herbicide used. farmonaut.com

Combining with Cultural Practices: Studying the synergistic effects of using this compound in systems that also employ cultural controls like cover cropping and crop rotation, which naturally suppress weed populations. mdpi.comoldschoolmanufacturing.com

Optimizing Use to Manage Resistance: Researching rotational and mixture strategies with other herbicides having different modes of action to delay the evolution of herbicide-resistant weeds. awsjournal.org

By embedding this compound use within an IWM context, its effectiveness can be prolonged while minimizing environmental impact. mdpi.com

Development of Enhanced Analytical Techniques

The ability to accurately and efficiently detect trace amounts of herbicides in various environmental matrices (soil, water, crops) is essential for monitoring, regulatory oversight, and research. While effective methods exist, there is always room for improvement.

Future development in analytical techniques for this compound should focus on:

Improving Sensitivity and Throughput: Enhancing the sensitivity of methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect ever-lower concentrations. semanticscholar.orgnih.gov

Streamlining Sample Preparation: Further optimizing and simplifying sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to make analysis faster and more cost-effective. nih.gov

Developing "Green" Analytical Methods: Creating new methods that reduce or eliminate the use of hazardous organic solvents, aligning with the principles of Green Analytical Chemistry. mdpi.com This could involve techniques like supercritical fluid chromatography or developing novel water-based micellar HPLC methods. mdpi.com

These advancements will provide researchers and regulators with better tools to study the environmental fate of this compound and ensure food safety.

Q & A

Q. What is the mechanism of action of metazosulfuron in plant systems, and how can this inform experimental design for efficacy studies?

this compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis (valine, leucine, and isoleucine). This disruption halts protein synthesis and cell division, leading to plant death . To study efficacy:

  • Design dose-response experiments using ALS activity assays (e.g., spectrophotometric measurement of enzyme inhibition).
  • Include controls with ALS inhibitors (e.g., other sulfonylureas) to compare specificity.
  • Monitor phytotoxicity symptoms (chlorosis, stunting) over 7–14 days post-application .

Q. How can researchers establish a baseline analytical method for this compound residue detection in crop matrices?

A validated high-performance liquid chromatography (HPLC) method is foundational:

  • Extraction : Use acetonitrile for homogenized samples (e.g., rice, apple, soybean), followed by partitioning with ethyl acetate .
  • Clean-up : Optimize NH₂ SPE cartridges with acetone/dichloromethane (1% acetic acid) for >90% recovery .
  • Instrumentation : Employ C18 columns (e.g., Agilent Eclipse XDB-C18) with 0.1% formic acid in acetonitrile/water mobile phases. Detection at 245 nm ensures sensitivity (ILOQ: 2 ng) .

Q. What are the critical factors influencing this compound adsorption in soil, and how should they be controlled in adsorption studies?

Key factors include:

  • Soil organic matter : Humic acid significantly enhances adsorption (P < 0.01) .
  • pH and ions : Adsorption decreases at higher pH (P < 0.05); Mn²⁺ ions compete for binding sites .
  • Experimental design : Use batch equilibrium assays with Freundlich isotherm modeling. Pre-treat soils to remove organic matter or adjust pH to isolate variable effects .

Advanced Research Questions

Q. How can discrepancies in this compound recovery rates during SPE clean-up be resolved, and what methodological adjustments improve reproducibility?

Contradictory recoveries (e.g., 38.4% vs. 101.9% with different SPE cartridges ) arise from:

  • Elution solvent polarity : Acetone/dichloromethane (1% acetic acid) outperforms methanol-based solvents for alumina N cartridges .
  • Cartridge conditioning : Pre-wash with dichloromethane (10 mL) to prevent analyte retention .
  • Validation : Conduct spiked recovery tests at MLOQ (0.02 mg/kg), 10× MLOQ, and 100× MLOQ across crop matrices to confirm precision (CV < 10%) .

Q. What computational approaches are suitable for modeling this compound adsorption dynamics in heterogeneous soil systems?

A BP neural network model effectively predicts adsorption using central composite design

  • Input variables : Humic acid content, pH, Mn²⁺ concentration, and soil texture .
  • Validation : Compare predicted vs. experimental Freundlich constants (Kf) across 8 soil types (R² > 0.95) .
  • Limitations : Include uncertainty analysis for low-organic-matter soils where model accuracy declines .

Q. How can researchers address matrix interference in LC-MS analysis of this compound residues, particularly in complex crop samples?

  • Ionization optimization : Use ESI+ mode with [M+H]⁺ ion (m/z 476). Adjust capillary voltage (90–110 V) and drying gas (350°C) to enhance signal/noise .
  • Matrix-matched calibration : Prepare standards in blank crop extracts to correct for ion suppression/enhancement .
  • Selective ion monitoring (SIM) : Focus on m/z 476 with a mass window of ±0.5 Da to exclude co-eluting contaminants .

Q. What experimental strategies validate the environmental persistence and ecotoxicological risks of this compound in aquatic ecosystems?

  • Persistence assays : Conduct aquatic half-life studies under UV light (simulating natural degradation) with HPLC monitoring .
  • Ecotoxicology : Test acute toxicity (LC50) on Daphnia magna and algae, noting this compound’s classification as an acute aquatic hazard (Category 1) .
  • Bioaccumulation : Use radiolabeled this compound (¹⁴C) to measure bioconcentration factors in fish .

Methodological Notes

  • Data contradiction analysis : Replicate experiments across soil/crop types and validate with orthogonal techniques (e.g., HPLC vs. LC-MS) .
  • Regulatory alignment : Ensure MLOQ (0.02 mg/kg) meets KFDA criteria (<0.05 mg/kg or half MRL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metazosulfuron
Reactant of Route 2
Reactant of Route 2
Metazosulfuron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.